2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
This compound features a benzo[d]imidazole core linked via an ethanone bridge to a stereochemically defined (1R,5S)-8-azabicyclo[3.2.1]octane scaffold bearing a methylsulfonyl group at position 3.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)14-8-12-6-7-13(9-14)20(12)17(21)10-19-11-18-15-4-2-3-5-16(15)19/h2-5,11-14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZWPOTPOZNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a novel benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The structure of the compound can be broken down into two main components:
- Benzimidazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Bicyclic structure : Contributes to its pharmacological effects through interactions with biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various strains of bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as against Staphylococcus aureus and other pathogens, indicating potent antibacterial activity .
Antitumor Activity
Benzimidazole derivatives are also recognized for their antitumor effects. The compound may act as an Indoleamine 2,3-dioxygenase (IDO) inhibitor , which is crucial in cancer immunotherapy:
- Studies have demonstrated that related compounds can inhibit IDO at low nanomolar concentrations, enhancing the immune response against tumors .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The benzimidazole core interacts with key enzymes involved in metabolic pathways, disrupting cancer cell proliferation.
- Antibiofilm Formation : Some studies highlight the ability of benzimidazole derivatives to inhibit biofilm formation in bacterial cultures, which is critical for treating chronic infections .
- Molecular Docking Studies : These studies suggest potential binding interactions with proteins such as FtsZ and pyruvate kinases, which are implicated in bacterial cell division and metabolism .
Case Studies
Several case studies have been documented regarding the efficacy of benzimidazole derivatives:
- A study highlighted a benzimidazole analogue that demonstrated significant cytotoxicity against HeLa cells (cervical cancer cell line) with an IC50 value of .
- Another research effort focused on the antimicrobial efficacy of synthesized benzimidazoles against MRSA strains, showcasing their potential in overcoming antibiotic resistance .
Data Summary Table
| Biological Activity | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|
| Antibacterial | < 1 µg/mL | Staphylococcus aureus, Candida albicans |
| Antitumor | 0.003 µM | HeLa cells |
| Biofilm Inhibition | N/A | Various bacterial strains |
Scientific Research Applications
Medicinal Chemistry
The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of the bicyclic structure enhances the compound's bioactivity.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing benzimidazole derivatives in anticancer therapies. For instance, research indicates that similar structures can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. The specific compound may exhibit similar properties due to the presence of the benzimidazole ring and the azabicyclo structure, which could enhance its interaction with biological targets .
Antimicrobial Properties
Benzimidazole derivatives have shown significant antimicrobial activity against various pathogens. The sulfonyl group in this compound may contribute to its efficacy by enhancing solubility and membrane permeability, making it a candidate for developing new antimicrobial agents .
Pharmacological Applications
The pharmacological profile of 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suggests potential applications in treating neurological disorders.
Neuroprotective Effects
Compounds with similar structural characteristics have been investigated for neuroprotective effects against conditions like Alzheimer's disease and Parkinson's disease. The ability to modulate neurotransmitter systems or inhibit neuroinflammatory pathways may be a significant aspect of this compound's pharmacological profile .
Pain Management
The bicyclic structure may also indicate potential applications in pain management, particularly through interactions with opioid receptors or modulation of pain signaling pathways. This could position the compound as a candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Material Sciences
Beyond biological applications, this compound's unique chemical structure may offer advantages in material sciences.
Organic Electronics
Research into organic electronic materials has shown that compounds with benzimidazole units can exhibit favorable electronic properties. This suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where charge transport and stability are critical .
Coatings and Polymers
The incorporation of sulfonyl groups can enhance adhesion properties and chemical resistance in coatings and polymer formulations, making this compound a candidate for development in advanced materials technology.
Case Studies
Several case studies illustrate the applications of similar compounds:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between the target compound and related analogs from the literature:
Functional Group Impact
- Methylsulfonyl vs. Nitro Groups : The target’s methylsulfonyl group offers superior stability compared to nitro groups (), which are prone to reduction .
- Ethanone vs.
- Halogenation () : Chloro/fluoro substituents in analogs improve membrane permeability but may increase toxicity compared to the target’s methylsulfonyl group .
Research Findings and Implications
- Stereochemical Specificity: The (1R,5S) configuration in the target compound likely enhances binding selectivity compared to non-chiral analogs (e.g., ) .
- Electron Effects : The methylsulfonyl group’s electron-withdrawing nature may polarize the bicyclic system, altering interaction with hydrophobic binding pockets versus electron-donating groups (e.g., styryl in ) .
- Synthetic Challenges : highlights the difficulty of achieving high yields in stereochemically complex systems, suggesting the target’s synthesis may require optimized catalytic conditions .
Q & A
Basic Question: What are the optimal synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone?
Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1: Formation of the bicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2: Introduction of the methylsulfonyl group at the 3-position of the bicyclic system under controlled conditions (e.g., sulfonation with methanesulfonyl chloride in anhydrous DCM) .
- Step 3: Coupling the benzo[d]imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for high purity (>95%) .
Basic Question: How should researchers characterize this compound’s structural and electronic properties?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm molecular weight (theoretical [M+H]+: ~389.15 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolve the stereochemistry of the (1R,5S) bicyclic system and confirm bond angles/geometry .
Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from differences in assay conditions or target specificity. Methodological solutions include:
- Standardized Assays: Use cell lines with validated expression levels of the target (e.g., kinase enzymes) and control for batch-to-batch variability .
- Dose-Response Curves: Perform IC50/EC50 determinations in triplicate, using statistical tools (e.g., GraphPad Prism) to calculate confidence intervals .
- Off-Target Screening: Employ computational docking (AutoDock Vina) to predict interactions with non-target proteins and validate via competitive binding assays .
Advanced Question: What strategies optimize enantiomeric purity in the synthesis of this bicyclic compound?
Answer:
- Chiral Resolution: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) during HPLC purification .
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during bicyclo[3.2.1]octane formation .
- Circular Dichroism (CD): Monitor enantiomeric excess (ee) by comparing experimental CD spectra with simulated data from density functional theory (DFT) .
Basic Question: What analytical methods assess the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours and quantify degradation via HPLC-UV .
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity: Expose to UV-Vis light (λ = 254–365 nm) and monitor photodegradation products using LC-MS .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target affinity?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to identify key interactions (e.g., hydrogen bonds with the methylsulfonyl group) .
- QSAR Studies: Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count to predict bioactivity .
- Free Energy Perturbation (FEP): Calculate relative binding energies of derivatives to prioritize synthesis .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation: Work in a fume hood to minimize inhalation risks.
- Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers .
Advanced Question: How can researchers validate the compound’s mechanism of action in enzyme inhibition?
Answer:
- Kinetic Assays: Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm direct interaction .
- Mutagenesis Studies: Engineer target enzymes with point mutations (e.g., Ala scanning) to identify critical binding residues .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Method/Reference |
|---|---|---|
| Molecular Weight | 389.15 g/mol | HRMS |
| logP (Octanol-Water) | 2.3 ± 0.2 | HPLC |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL | Nephelometry |
| Melting Point | 198–202°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
